molecular formula C21H22N2O4S2 B2665886 3-(N,4-dimethylphenylsulfonamido)-N-(3-methoxybenzyl)thiophene-2-carboxamide CAS No. 1116017-36-7

3-(N,4-dimethylphenylsulfonamido)-N-(3-methoxybenzyl)thiophene-2-carboxamide

Cat. No.: B2665886
CAS No.: 1116017-36-7
M. Wt: 430.54
InChI Key: JFLCOYZQSKMWSN-UHFFFAOYSA-N
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Description

3-(N,4-dimethylphenylsulfonamido)-N-(3-methoxybenzyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H22N2O4S2 and its molecular weight is 430.54. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Aromatic sulfonamide inhibitors, including those structurally related to 3-(N,4-dimethylphenylsulfonamido)-N-(3-methoxybenzyl)thiophene-2-carboxamide, have been studied for their inhibitory action against carbonic anhydrase isoenzymes. These compounds demonstrate nanomolar half maximal inhibitory concentration (IC50) values, showcasing their potential in targeting various carbonic anhydrase isoenzymes, which are important for physiological processes such as respiration and acid-base balance (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial and Antitumor Activity

Derivatives of sulfonamido compounds have been prepared and tested for their antimicrobial and antitumor activities. Although some studies indicate a lack of antitumor activity in certain sulfonamide derivatives, the structural modification and evaluation of these compounds contribute to the broader understanding of their potential therapeutic applications (Catsoulacos & Camoutsis, 1980).

Photosensitizer for Photodynamic Therapy

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized for use in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Alzheimer’s Disease Therapy

A new series of sulfonamides derived from 4-methoxyphenethylamine has been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, an enzyme target in the treatment of Alzheimer’s disease. Certain derivatives demonstrated significant inhibitory activity, suggesting their potential as therapeutic agents for Alzheimer’s (Abbasi et al., 2018).

E-selectin-, ICAM-1-, and VCAM-1-Mediated Cell Adhesion Inhibition

Studies have explored the inhibition of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 by benzo[b]thiophene-, benzofuran-, indole-, and naphthalene-2-carboxamides. These compounds, including 3-alkoxybenzo[b]thiophene-2-carboxamides, have shown the potential to decrease neutrophil adherence to activated endothelial cells, indicating their applicability in anti-inflammatory therapies (Boschelli et al., 1995).

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-15-7-9-18(10-8-15)29(25,26)23(2)19-11-12-28-20(19)21(24)22-14-16-5-4-6-17(13-16)27-3/h4-13H,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLCOYZQSKMWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.